2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide
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Overview
Description
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in the structure contributes to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the mechanism of action of naproxen, a related compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (cox) isoenzymes, cox-1, and cox-2, resulting in analgesic and anti-inflammatory effects
Biochemical Pathways
It is known that the cyclooxygenase (cox) pathway, which is involved in the synthesis of prostaglandins and thromboxanes, is affected by related compounds . These molecules play a crucial role in rapid physiological responses .
Result of Action
It is known that related compounds have analgesic and anti-inflammatory effects . These effects are likely due to the inhibition of the cyclooxygenase (COX) isoenzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes .
Biochemical Analysis
Biochemical Properties
For instance, some indole derivatives have been shown to inhibit cyclooxygenase (COX) isoenzymes, which are involved in the synthesis of prostaglandins and thromboxanes .
Cellular Effects
Indole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, some indole derivatives have been shown to inhibit the COX enzymes, which play a crucial role in inflammation and pain signaling pathways .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and an appropriate acylating agent. For example, the reaction between tryptamine and an acyl chloride or anhydride in the presence of a base such as triethylamine can yield the desired compound. Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with an additional isobutylphenyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of the ethyl group.
Uniqueness
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the amino and ethyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWMUMGRHXBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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